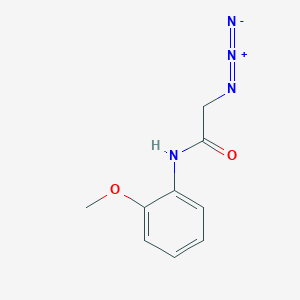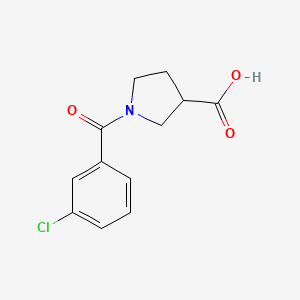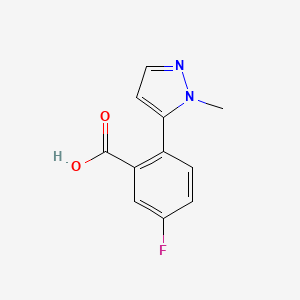
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid
説明
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pharmacological Screening
The structural combination of benzothiazoles and pyrazoles, similar to 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, has been explored for better pharmacological activities. Research involving the synthesis of novel compounds with this structure has shown promise in antimicrobial and antioxidant activities. For example, a study by Raparla et al. (2013) synthesized derivatives containing different functional groups and found potent activity against standard drugs, highlighting the potential for new therapeutic agents (Raparla et al., 2013).
Antimicrobial and Anti-inflammatory Activities
Compounds derived from or related to this compound have been evaluated for their antimicrobial properties. Rai et al. (2009) synthesized oxadiazoles showing significant antibacterial activity against several pathogens, including Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009). Additionally, compounds with fluorine-containing pyrazoles have been studied for their antibacterial and antifungal activities, demonstrating promising activities against bacterial strains and fungal species (Gadakh et al., 2010).
Antitumor Activity and Molecular Docking
The synthesis of novel benzofuran-2-yl pyrazole pyrimidine derivatives has been investigated for antitumor activities. El-Zahar et al. (2011) conducted a study involving the synthesis and molecular docking of these compounds, showing potential as thymidylate synthase inhibitors and exhibiting cytotoxic activity against human liver carcinoma cell lines (El-Zahar et al., 2011).
COX-2 Inhibitors
The search for new COX-2 inhibitors led to the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives, with potential applications in treating inflammation and pain. Patel et al. (2004) identified compounds showing good selectivity for COX-2 over COX-1 enzymes, indicating their potential as therapeutic agents (Patel et al., 2004).
作用機序
Target of Action
The compound “5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid” belongs to the class of pyrazole and benzoic acid derivatives. Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . Benzoic acid derivatives are also known to interact with various biological targets and are often used in medicinal chemistry .
Mode of Action
The presence of a benzoic acid moiety could also influence the compound’s interaction with its targets .
Biochemical Pathways
Based on the known activities of pyrazole and benzoic acid derivatives, it could potentially affect a variety of biochemical pathways .
Pharmacokinetics
Both pyrazole and benzoic acid derivatives are generally well absorbed and can be metabolized by the body .
Result of Action
Based on the known activities of pyrazole and benzoic acid derivatives, it could potentially have a variety of effects, depending on the specific targets it interacts with .
Action Environment
The action, efficacy, and stability of “this compound” could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
生化学分析
Biochemical Properties
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of specific genes involved in metabolic processes or cell cycle regulation. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and localization within the cell. Once inside the cell, it may accumulate in specific compartments or organelles, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or other organelles, where it can exert its effects on cellular processes. The specific localization of this compound can determine its interactions with biomolecules and its overall impact on cellular function .
特性
IUPAC Name |
5-fluoro-2-(2-methylpyrazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)8-3-2-7(12)6-9(8)11(15)16/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTWGNLBOOYBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N,N-dipropylacetamide](/img/structure/B1487766.png)
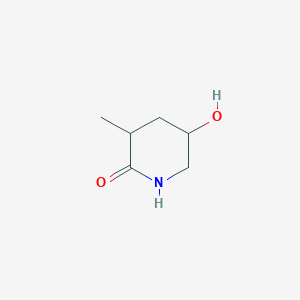

![3-{[4-(Tetrahydro-2H-pyran-2-yloxy)benzyl]oxy}propanenitrile](/img/structure/B1487774.png)


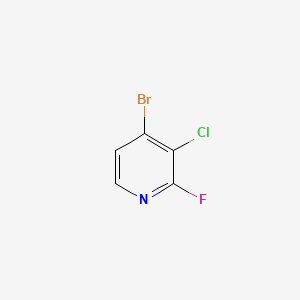


![4-[2-(3-Hydroxypyrrolidin-1-yl)acetyl]benzonitrile](/img/structure/B1487783.png)
